N-methyl-2-nitro-N-(propan-2-yl)aniline
Overview
Description
N-methyl-2-nitro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C10H14N2O2 It is a nitroaniline derivative, characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-nitro-N-(propan-2-yl)aniline typically involves the nitration of N-methylaniline. One common method is the reaction of N-methylaniline with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction proceeds as follows:
N-methylaniline+HNO3→N-methyl-2-nitroaniline+H2O
The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-nitro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: N-methyl-2-amino-N-propan-2-ylaniline.
Substitution: Various halogenated derivatives of this compound.
Oxidation: N-methyl-2-nitro-N-propan-2-ylbenzoic acid.
Scientific Research Applications
N-methyl-2-nitro-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-nitro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution also allows it to modify biomolecules, potentially altering their function.
Comparison with Similar Compounds
N-methyl-2-nitro-N-(propan-2-yl)aniline can be compared with other nitroaniline derivatives, such as:
N-methyl-2-nitroaniline: Similar structure but lacks the propan-2-yl group.
2-nitroaniline: Lacks both the methyl and propan-2-yl groups.
N-methyl-4-nitroaniline: Nitro group is positioned at the para position instead of the ortho position.
The presence of the propan-2-yl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
N-methyl-2-nitro-N-propan-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)11(3)9-6-4-5-7-10(9)12(13)14/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTXXXYJGCJQKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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